An In-depth Technical Guide to the Chemical Properties and Reactivity of Methyl 5-methoxy-1H-indole-7-carboxylate
An In-depth Technical Guide to the Chemical Properties and Reactivity of Methyl 5-methoxy-1H-indole-7-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-methoxy-1H-indole-7-carboxylate is a vital heterocyclic building block in the landscape of medicinal chemistry and drug discovery. The indole scaffold itself is a "privileged structure," forming the core of numerous natural products and pharmacologically active compounds. The specific substitution pattern of this molecule, featuring a methoxy group at the 5-position and a methyl carboxylate at the 7-position, offers a unique combination of electronic and steric properties, making it a valuable intermediate for the synthesis of complex molecular architectures with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, reactivity, and synthetic utility, grounded in established chemical principles and supported by relevant literature.
Molecular and Spectroscopic Properties
The structural and electronic characteristics of Methyl 5-methoxy-1H-indole-7-carboxylate are fundamental to understanding its reactivity.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₁NO₃ |
| Molecular Weight | 205.21 g/mol |
| IUPAC Name | methyl 5-methoxy-1H-indole-7-carboxylate |
| Appearance | Expected to be a solid |
Spectroscopic Analysis:
¹H and ¹³C NMR Spectroscopy: The proton and carbon NMR spectra are critical for confirming the substitution pattern and electronic environment of the indole core.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| ¹H NMR | ¹³C NMR | ||
| Proton | Approx. δ (ppm) | Carbon | Approx. δ (ppm) |
| NH | ~11.5 | C2 | ~125 |
| H-2 | ~7.3 | C3 | ~103 |
| H-3 | ~6.5 | C3a | ~128 |
| H-4 | ~7.0 | C4 | ~115 |
| H-6 | ~6.8 | C5 | ~154 |
| 5-OCH₃ | ~3.8 | C6 | ~99 |
| 7-COOCH₃ | ~3.9 | C7 | ~111 |
| C7a | ~132 | ||
| C=O | ~167 | ||
| 5-OCH₃ | ~55 | ||
| 7-COOCH₃ | ~52 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorptions include:
-
N-H stretch: A sharp to broad band around 3300-3500 cm⁻¹, characteristic of the indole N-H group.[1][2]
-
C=O stretch: A strong absorption band in the region of 1680-1720 cm⁻¹ corresponding to the ester carbonyl group.[1]
-
C-O stretch: Bands in the 1200-1300 cm⁻¹ region associated with the ester and ether C-O bonds.
-
Aromatic C-H and C=C stretches: Multiple bands in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.
Chemical Reactivity and Synthetic Applications
The reactivity of Methyl 5-methoxy-1H-indole-7-carboxylate is governed by the interplay of its constituent functional groups and the inherent electronic properties of the indole nucleus. The electron-donating methoxy group at C5 enhances the electron density of the benzene portion of the ring, while the electron-withdrawing methyl carboxylate at C7 influences the reactivity of the adjacent positions. The pyrrole ring remains the most electron-rich and nucleophilic part of the molecule.
Electrophilic Aromatic Substitution
The indole ring is highly susceptible to electrophilic attack, with the C3 position being the most nucleophilic.[3] However, in cases where C3 is substituted, or under specific reaction conditions, substitution can be directed to other positions. For Methyl 5-methoxy-1H-indole-7-carboxylate, the directing effects of the existing substituents play a crucial role. The methoxy group is an activating, ortho-, para-director, while the methyl carboxylate is a deactivating, meta-director.
Caption: Directing effects influencing electrophilic substitution.
Vilsmeier-Haack Formylation: This reaction introduces a formyl group, typically at the C3 position of indoles, using a Vilsmeier reagent (POCl₃/DMF).[4][5][6][7]
-
Predicted Outcome: Formylation is expected to occur regioselectively at the C3 position to yield Methyl 3-formyl-5-methoxy-1H-indole-7-carboxylate.
Friedel-Crafts Acylation: The introduction of an acyl group at the C3 position can be achieved using an acyl chloride or anhydride with a Lewis acid catalyst.[8][9][10]
-
Experimental Protocol (Hypothetical):
-
To a solution of Methyl 5-methoxy-1H-indole-7-carboxylate (1.0 eq) in a suitable solvent (e.g., CH₂Cl₂), add a Lewis acid such as AlCl₃ or SnCl₄ (1.1 eq) at 0 °C under an inert atmosphere.
-
Slowly add the acyl chloride (1.1 eq).
-
Stir the reaction mixture at 0 °C to room temperature and monitor by TLC.
-
Upon completion, quench the reaction with ice-water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
-
Nitration and Halogenation: These reactions would also be expected to occur primarily at the C3 position. However, the reaction conditions must be carefully controlled to avoid side reactions due to the acid sensitivity of the indole ring.
Reactions at the N-H Position
The indole nitrogen is nucleophilic and can be deprotonated with a suitable base to form an indolyl anion, which can then react with various electrophiles.[11]
Caption: Workflow for N-H functionalization reactions.
N-Alkylation:
-
Protocol:
-
Suspend Methyl 5-methoxy-1H-indole-7-carboxylate (1.0 eq) and a base such as K₂CO₃ (2.0 eq) in a polar aprotic solvent like DMF.
-
Add the alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq).
-
Heat the mixture (e.g., to 60-80 °C) and monitor the reaction by TLC.
-
After completion, cool the reaction, add water, and extract the product with an organic solvent.
-
Purify by column chromatography.
-
N-Arylation (Buchwald-Hartwig Amination): This powerful cross-coupling reaction allows for the formation of a C-N bond between the indole nitrogen and an aryl halide.[12][13]
-
Protocol:
-
To a reaction vessel, add Methyl 5-methoxy-1H-indole-7-carboxylate (1.0 eq), the aryl halide (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 5-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).
-
Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the mixture under an inert atmosphere until the starting materials are consumed (monitor by TLC or LC-MS).
-
Cool the reaction, filter through celite, and concentrate the filtrate.
-
Purify the residue by column chromatography.
-
Transformations of the Carboxylate Group
The methyl ester at the C7 position is a versatile handle for further synthetic modifications.
Hydrolysis to Carboxylic Acid: The ester can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid, 5-methoxy-1H-indole-7-carboxylic acid.[5]
-
Protocol (Basic Hydrolysis):
-
Dissolve Methyl 5-methoxy-1H-indole-7-carboxylate in a mixture of methanol and water.
-
Add an excess of a base, such as NaOH or LiOH (2-3 eq).
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Remove the methanol under reduced pressure.
-
Acidify the aqueous solution with a mineral acid (e.g., 1M HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry.
-
Amide Bond Formation: The resulting carboxylic acid can be coupled with a wide range of amines to form amides, a crucial transformation in drug development.
-
Protocol (HATU Coupling): [14][15]
-
Dissolve 5-methoxy-1H-indole-7-carboxylic acid (1.0 eq) and HATU (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF).
-
Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3.0 eq) and stir for 15-30 minutes at 0 °C for pre-activation.
-
Add the amine (1.1 eq).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up by adding water and extracting the product.
-
Purify by chromatography.
-
Reduction to Alcohol: The methyl ester can be reduced to the corresponding primary alcohol, (5-methoxy-1H-indol-7-yl)methanol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
-
Protocol:
-
To a solution of Methyl 5-methoxy-1H-indole-7-carboxylate in an anhydrous ether solvent (e.g., THF or diethyl ether) at 0 °C under an inert atmosphere, slowly add a solution or suspension of LiAlH₄ (1.5-2.0 eq).
-
Stir the mixture at 0 °C and then allow it to warm to room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting solids and concentrate the filtrate.
-
Purify the crude alcohol by column chromatography.
-
Modification of the Methoxy Group
Demethylation: The 5-methoxy group can be cleaved to reveal a 5-hydroxyindole, a common pharmacophore. This is typically achieved using strong Lewis acids like boron tribromide (BBr₃).[11]
-
Protocol:
-
Dissolve Methyl 5-methoxy-1H-indole-7-carboxylate in anhydrous dichloromethane (DCM) and cool to -78 °C under an inert atmosphere.
-
Slowly add a solution of BBr₃ in DCM (1.1-1.5 eq).
-
Allow the reaction to stir at low temperature and then gradually warm to room temperature.
-
Monitor by TLC.
-
Quench the reaction by carefully adding methanol or water.
-
Perform an aqueous workup and extract the product.
-
Purify the resulting phenolic compound by chromatography.
-
Conclusion
Methyl 5-methoxy-1H-indole-7-carboxylate is a strategically substituted indole derivative with a rich and versatile chemical reactivity. Its functional groups provide multiple handles for synthetic diversification, enabling access to a wide array of more complex molecules. A thorough understanding of its spectroscopic properties and the directing effects of its substituents is paramount for designing efficient and regioselective synthetic transformations. The protocols and reactivity patterns outlined in this guide serve as a valuable resource for researchers and scientists in the field of organic synthesis and drug discovery, facilitating the exploration of new chemical space and the development of novel therapeutic agents.
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